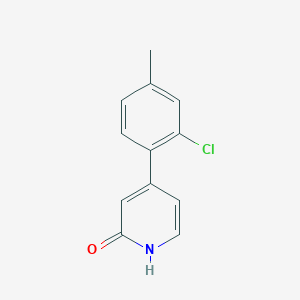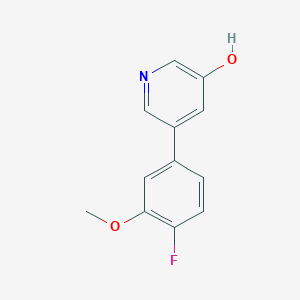
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% (5-CMHP-2HOP) is an organic compound that is widely used in the scientific research community. It is a colorless to pale yellow solid with a melting point of 77-79°C. 5-CMHP-2HOP is a member of the class of pyridines, a family of heterocyclic aromatic organic compounds. It is a versatile compound with a wide range of applications in research and development in the fields of biochemistry, physiology, and organic synthesis.
Scientific Research Applications
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% is a versatile compound with a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including anti-cancer agents, anti-inflammatory agents, and other pharmaceuticals. It is also used in the synthesis of other organic compounds, such as dyes and pigments, as well as in the synthesis of polymers and resins.
Mechanism of Action
The exact mechanism of action of 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins. This inhibition of cyclooxygenase activity results in the inhibition of the production of prostaglandins, which are known to be involved in inflammation and other physiological processes.
Biochemical and Physiological Effects
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to inhibit the production of prostaglandins and other inflammatory mediators. In addition, 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% has been shown to have antifungal and antiviral activity.
Advantages and Limitations for Lab Experiments
The use of 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% in laboratory experiments offers a number of advantages. The compound is relatively stable and easy to obtain in high purity. In addition, it is relatively inexpensive and can be synthesized in a relatively short amount of time. However, the compound is toxic and should be handled with caution.
Future Directions
The potential applications of 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% in scientific research are vast. Further research is needed to fully understand the biochemical and physiological effects of the compound and to develop more efficient and effective synthesis methods. In addition, further research is needed to explore the potential applications of the compound in the development of new drugs and other therapeutic agents. Finally, further research is needed to explore the potential applications of the compound in the synthesis of polymers and other materials.
Synthesis Methods
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% can be synthesized using a two-step process. In the first step, 3-chloro-4-methylphenol is reacted with sodium hydroxide to form 5-(3-chloro-4-methylphenyl)-2-hydroxypyridine. In the second step, the product is recrystallized from methanol to obtain 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% in 95% purity.
properties
IUPAC Name |
5-(3-chloro-4-methylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-2-3-9(6-11(8)13)10-4-5-12(15)14-7-10/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYSWFQGQPZBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CNC(=O)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682847 |
Source


|
| Record name | 5-(3-Chloro-4-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine | |
CAS RN |
1111109-75-1 |
Source


|
| Record name | 5-(3-Chloro-4-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














